Cyclopamine-KAAD
Overview
Description
Synthesis Analysis
The synthesis of cyclopamine involves complex organic transformations. A notable approach is the asymmetric synthesis based on a two-stage relay strategy. Initially, veratramine is synthesized through a convergent approach that includes a photoinduced excited-state Nazarov reaction. Subsequently, veratramine is converted to cyclopamine through chemo-selective redox manipulations (Shao et al., 2023).
Molecular Structure Analysis
Cyclopamine's molecular structure features a [6-6-5-6] fused ring system characteristic of C-nor-D-homo steroids. This structural complexity underlies its biological activity, specifically its interaction with the Smoothened (Smo) receptor, a key component of the Hh signaling pathway. The precise molecular interactions include direct binding to Smo, which is crucial for its inhibitory effect on the Hh pathway (Chen et al., 2002).
Chemical Reactions and Properties
Cyclopamine undergoes several chemical reactions, including redox manipulations and ring-closing metathesis, critical for its synthesis and functional modifications. These reactions are instrumental in producing derivatives like KAAD-cyclopamine, which retains the ability to inhibit the Hh signaling pathway effectively.
Physical Properties Analysis
While detailed studies specifically characterizing Cyclopamine-KAAD's physical properties are scarce, cyclopamine itself is known for its poor solubility in water, moderate stability, and solubility in organic solvents. These properties significantly influence its bioavailability and therapeutic potential. Efforts to modify cyclopamine, including the creation of derivatives like KAAD-cyclopamine, often aim to improve these physical properties (Ma et al., 2013).
Chemical Properties Analysis
Cyclopamine's chemical properties, particularly its ability to inhibit the Smo receptor within the Hh signaling pathway, are foundational to its biological activity. The alkaloid exerts its effects by directly binding to Smo, leading to the inhibition of the pathway. This specific interaction is critical for its potential therapeutic applications in treating cancers associated with aberrant Hh signaling (Incardona et al., 2002).
Scientific Research Applications
Cyclopamine-KAAD is a potent analog of Cyclopamine that specifically inhibits Hedgehog (Hh) signaling . It is cell-permeable and binds to Smoothened (Smo) to promote its exit from the endoplasmic reticulum . Here are some applications of Cyclopamine-KAAD in different scientific fields:
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Stem Cell Biology and Sonic Hedgehog Signaling Inhibitors
- Cyclopamine-KAAD is used in life science research, particularly in the study of stem cell biology and Sonic Hedgehog (Hh) signaling inhibitors .
- It has been shown to inhibit Hh signaling with similar or lower toxicity (IC₅₀ = 20 nM) in Shh-LIGHT2 assay .
- The methods of application involve the use of Cyclopamine-KAAD in cell culture experiments where it is added to the medium to inhibit Hh signaling .
- The outcomes of these studies have helped in understanding the role of Hh signaling in stem cell biology and development .
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Cancer Therapeutics
- Cyclopamine-KAAD has been used in the field of cancer therapeutics .
- It has been shown to sensitize human glioma cells to TRAIL-induced apoptosis .
- The methods of application typically involve treating cancer cells with Cyclopamine-KAAD in vitro and observing the effects on cell viability and apoptosis .
- The outcomes of these studies have provided valuable insights into potential therapeutic strategies for treating certain types of cancer .
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Neurobiology
- Cyclopamine-KAAD has been used in neurobiology research .
- It has been shown to sensitize human glioma cells to TRAIL-induced apoptosis .
- The methods of application typically involve treating glioma cells with Cyclopamine-KAAD in vitro and observing the effects on cell viability and apoptosis .
- The outcomes of these studies have provided valuable insights into potential therapeutic strategies for treating certain types of brain tumors .
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Developmental Biology
- Cyclopamine-KAAD is used in developmental biology to study the role of Hedgehog (Hh) signaling in the development of various organisms .
- It has been shown to inhibit Hh signaling, which plays a crucial role in the development of many organisms .
- The methods of application involve the use of Cyclopamine-KAAD in in vivo experiments where it is administered to developing organisms to inhibit Hh signaling .
- The outcomes of these studies have helped in understanding the role of Hh signaling in developmental biology .
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Pharmacology
- Cyclopamine-KAAD has been used in pharmacological research .
- It has been shown to inhibit Hedgehog (Hh) signaling, which is implicated in various diseases .
- The methods of application typically involve treating cells with Cyclopamine-KAAD in vitro and observing the effects on Hh signaling .
- The outcomes of these studies have provided valuable insights into potential therapeutic strategies for treating diseases associated with aberrant Hh signaling .
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Cell Biology
- Cyclopamine-KAAD is used in cell biology to study the role of Smoothened (Smo) in the endoplasmic reticulum .
- It has been shown to bind to Smo and promote its exit from the endoplasmic reticulum .
- The methods of application involve the use of Cyclopamine-KAAD in cell culture experiments where it is added to the medium to study the role of Smo .
- The outcomes of these studies have helped in understanding the role of Smo in cell biology .
Future Directions
properties
IUPAC Name |
N-[2-[(3'R,7'aR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29?,31-,35?,36?,38?,39-,42?,43?,44?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHRPWOAMDJICD-BWBMXWGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2[C@@H](CC(CN2CCNC(=O)CCCCCNC(=O)CCC3=CC=CC=C3)C)OC14CCC5C6CC=C7CC(=O)CCC7(C6CC5=C4C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587893 | |
Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16760383 | |
CAS RN |
306387-90-6 | |
Record name | N-{2-[(8xi,9xi,10xi,14xi,17xi,22xi,23R,25xi)-3-Oxo-17,23-epoxyveratraman-28-yl]ethyl}-6-(3-phenylpropanamido)hexanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.